Bienvenue dans la boutique en ligne BenchChem!

AZD 4407

Cardiovascular Disease Atherosclerosis 5-Lipoxygenase

AZD 4407 is a potent, selective 5-lipoxygenase inhibitor with a unique chiral indolin-2-one thioether scaffold, fundamentally distinct from zileuton and other chemotypes. Its stereochemically defined structure ensures reproducible target engagement in preclinical models. Validated in LDLR-/- mice, it reduces intima-media thickness by 40%, making it a gold standard for vascular inflammation and atherosclerosis research. Originally developed by AstraZeneca with optimized manufacturing routes, it delivers unmatched batch-to-batch consistency for demanding enzymatic and cell-based assays.

Molecular Formula C19H21NO3S2
Molecular Weight 375.5 g/mol
CAS No. 166882-70-8
Cat. No. B1662717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD 4407
CAS166882-70-8
Molecular FormulaC19H21NO3S2
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESCC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O
InChIInChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1
InChIKeyMQLADKMVHOOVET-HXPMCKFVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AZD 4407 (CAS 166882-70-8): Core Identity and Procurement Baseline for a 5-Lipoxygenase Inhibitor


AZD 4407 (also designated ZD 4407) is a synthetic, chiral small molecule that functions as a potent and selective inhibitor of the enzyme arachidonate 5-lipoxygenase (5-LOX) [1][2]. Developed by AstraZeneca as an antiasthmatic agent, the compound reached Phase 1 clinical trials for chronic obstructive pulmonary disease (COPD) before its discontinuation in March 2003 [2][3]. Its core chemical identity is defined by the molecular formula C19H21NO3S2, a molecular weight of 375.5 g/mol, and a unique stereochemical configuration, with a purity standard of ≥99% for research-grade material [4].

Why AZD 4407 Cannot Be Interchanged with Generic 5-LOX Inhibitors


The 5-lipoxygenase (5-LOX) enzyme family is a critical node in the arachidonic acid cascade, and inhibitors within this class exhibit profound differences in potency, selectivity, and molecular mechanism [1]. The assumption that any 5-LOX inhibitor is interchangeable ignores critical, data-driven distinctions. AZD 4407 possesses a unique stereochemistry and chemotype that differentiate it from widely used alternatives like zileuton [2]. Furthermore, its specific synthetic routes, which were optimized for large-scale manufacturing, highlight a commercial and practical differentiation that impacts procurement for preclinical research where reproducibility and defined chemical space are paramount [3].

Quantitative Differentiation Evidence for AZD 4407 Procurement


Superior In Vivo Efficacy in Reducing Intima-Media Thickness

In a direct head-to-head comparison within a preclinical cardiovascular disease model, AZD 4407 (designated ZD4407) demonstrated a significant and quantifiable reduction in intima-media thickness, whereas another 5-LOX inhibitor, L739,010, showed no significant difference versus control [1].

Cardiovascular Disease Atherosclerosis 5-Lipoxygenase

Differentiated Clinical Development Status and History

Unlike the FDA-approved and commercially available 5-LOX inhibitor zileuton (Zyflo), AZD 4407 was developed by AstraZeneca for respiratory indications and was discontinued after reaching Phase 1 clinical trials [1]. This unique development trajectory distinguishes it as a specialized research tool rather than a generic clinical compound.

Drug Discovery 5-Lipoxygenase Clinical Trial

Structurally Distinct Chemotype from Common 5-LOX Inhibitors

AZD 4407 represents a chemically distinct structural class among 5-lipoxygenase inhibitors, which is qualitatively categorized by vendors as a separate chemotype from zileuton, nordihydroguaiaretic acid (NDGA), and MK-886 .

Medicinal Chemistry 5-Lipoxygenase Chemical Diversity

Defined Research Applications for AZD 4407 Based on Quantifiable Evidence


Preclinical Cardiovascular Inflammation Studies

AZD 4407 is specifically indicated for in vivo studies of atherosclerosis and vascular inflammation. Its demonstrated ability to reduce intima-media thickness by 40% in a well-established model of hypercholesterolemia (LDLR-/- mice) positions it as a key tool for investigating the 5-LOX/leukotriene pathway's role in vascular remodeling [1].

Target Validation and SAR Studies for 5-Lipoxygenase

The compound's unique chemical structure, a chiral indolin-2-one thioether, makes it an essential probe for medicinal chemistry programs focused on 5-LOX . Its differentiation from other chemotypes like zileuton and MK-886 is critical for validating target engagement in a way that is not confounded by the off-target effects associated with other inhibitor classes .

Inflammation Research in Respiratory Disease Models

Given its original development for asthma and COPD, AZD 4407 is a relevant tool for investigating leukotriene-driven pathophysiology in pulmonary inflammation models [2][3]. Its clinical history, though discontinued, provides a validated starting point for studying the role of 5-LOX in bronchial and vascular spasmogenesis [2].

Benchmarking in 5-LOX Inhibitor Screens

As a potent, selective, and structurally well-characterized 5-LOX inhibitor with documented in vivo activity, AZD 4407 serves as a high-quality positive control or benchmark compound in enzymatic and cellular assays designed to evaluate novel 5-LOX inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD 4407

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.